molecular formula C8H13N3S B13193182 N-Ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine

N-Ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine

Cat. No.: B13193182
M. Wt: 183.28 g/mol
InChI Key: UUQTUSAXTOMPSO-UHFFFAOYSA-N
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Description

N-Ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that features a thiazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a thioamide with a halogenated pyridine derivative in the presence of a base such as triethylamine . The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, which can modulate their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine is unique due to its specific substitution pattern and the presence of an ethyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials with tailored properties .

Properties

Molecular Formula

C8H13N3S

Molecular Weight

183.28 g/mol

IUPAC Name

N-ethyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-b]pyridin-2-amine

InChI

InChI=1S/C8H13N3S/c1-2-9-8-11-6-4-3-5-10-7(6)12-8/h10H,2-5H2,1H3,(H,9,11)

InChI Key

UUQTUSAXTOMPSO-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC2=C(S1)NCCC2

Origin of Product

United States

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